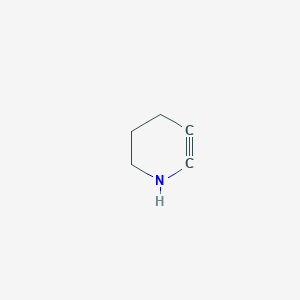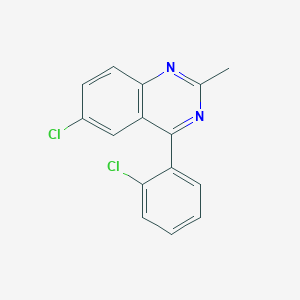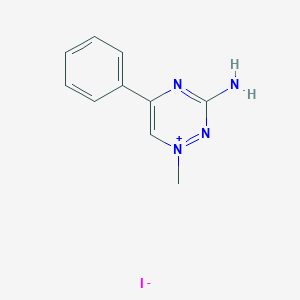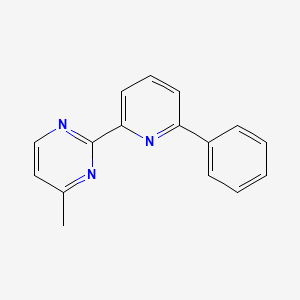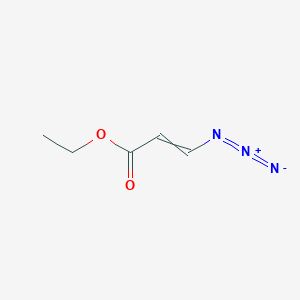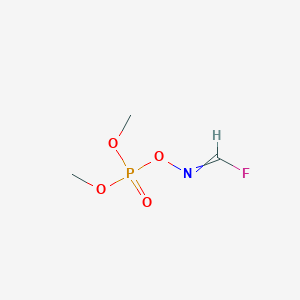
(Fluoromethylideneamino) dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Fluoromethylideneamino) dimethyl phosphate is a chemical compound with the molecular formula C3H7FNO4P It is known for its unique structure, which includes a fluoromethylideneamino group attached to a dimethyl phosphate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoromethylideneamino) dimethyl phosphate typically involves the reaction of dimethyl phosphite with fluoromethylideneamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include dimethyl phosphite and fluoromethylideneamine, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(Fluoromethylideneamino) dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoromethylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphates.
科学的研究の応用
(Fluoromethylideneamino) dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Fluoromethylideneamino) dimethyl phosphate involves its interaction with molecular targets through its reactive functional groups. The fluoromethylideneamino group can participate in hydrogen bonding and other interactions, while the dimethyl phosphate moiety can engage in phosphorylation reactions. These interactions can affect various biochemical pathways and molecular processes.
類似化合物との比較
Similar Compounds
Methanimidoyl fluoride, N-[(dimethoxyphosphinyl)oxy]-: Similar in structure but with different substituents.
Phosphoramidates: A class of compounds with similar phosphate groups but different amine substituents.
Uniqueness
(Fluoromethylideneamino) dimethyl phosphate is unique due to the presence of the fluoromethylideneamino group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
特性
CAS番号 |
114192-90-4 |
|---|---|
分子式 |
C3H7FNO4P |
分子量 |
171.06 g/mol |
IUPAC名 |
(fluoromethylideneamino) dimethyl phosphate |
InChI |
InChI=1S/C3H7FNO4P/c1-7-10(6,8-2)9-5-3-4/h3H,1-2H3 |
InChIキー |
IEMHNMDJTFBCNV-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(OC)ON=CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
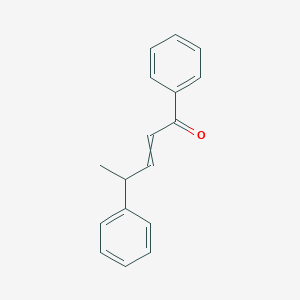
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
